

# Regulatory Roadmap & Technical Characterization: 2-Methoxy-3,4-dimethylpyridine

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## Compound of Interest

Compound Name: 2-Methoxy-3,4-dimethylpyridine

CAS No.: 451458-75-6

Cat. No.: B3267431

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## Executive Summary: The "Isomer Trap" in Regulatory Filings

**2-Methoxy-3,4-dimethylpyridine** is a specialized heterocyclic building block often confused with high-volume Proton Pump Inhibitor (PPI) intermediates due to structural isomerism.<sup>[1][2]</sup> While its isomers (e.g., 2-chloromethyl-3,4-dimethoxypyridine for Pantoprazole or 2-chloromethyl-4-methoxy-3,5-dimethylpyridine for Omeprazole) have well-established high-tonnage REACH dossiers, **2-Methoxy-3,4-dimethylpyridine** (CAS 451458-75-6) typically occupies the "Low Tonnage" or "Transported Isolated Intermediate" (TII) regulatory band.<sup>[1][2]</sup>

This guide outlines the critical path for Substance Identity (SID) verification, the application of Strictly Controlled Conditions (SCC) to minimize registration costs, and the analytical protocols required for compliance.

## Substance Identity (SID) & Technical Profile

Accurate SID is the cornerstone of any REACH dossier. For pyridines, the position of methyl and methoxy substituents significantly alters toxicological profiles and regulatory classification.

## Chemical Identity Matrix

Attribute	Specification
Chemical Name	2-Methoxy-3,4-dimethylpyridine
CAS Number	451458-75-6
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO
Molecular Weight	137.18 g/mol
SMILES	<chem>CC1=C(C)C(OC)=NC=C1</chem>
Key Structural Feature	Pyridine ring with methyls at C3, C4 and methoxy at C2. <sup>[1][2][3][4][5][6]</sup>
Common Impurities	2-Chloro-3,4-dimethylpyridine (Precursor); 3,4-Lutidine (Starting Material); Isomeric byproducts (e.g., 2-methoxy-4,5-dimethylpyridine). <sup>[1][2]</sup>

## Distinction from PPI Intermediates (Critical for REACH Inquiry)

Regulatory professionals must distinguish this substance from commodity API precursors to avoid incorrect "Read-Across" data applications.<sup>[1][2]</sup>

Substance	Structure	Primary Application	Regulatory Status (EU)
2-Methoxy-3,4-dimethylpyridine	2-OMe, 3,4-DiMe	Niche Building Block / SAR Studies	Low Tonnage / Intermediate (TII)
4-Methoxy-3,5-dimethyl-2-pyridinemethanol	4-OMe, 3,5-DiMe	Omeprazole Intermediate	Registered (High Volume)
2-Chloromethyl-3,4-dimethoxypyridine	3,4-DiOMe	Pantoprazole Intermediate	Registered (High Volume)

## Global Regulatory Status

The regulatory status of **2-Methoxy-3,4-dimethylpyridine** is characterized by its use as a research chemical or intermediate rather than a general consumer chemical.<sup>[1][2]</sup>

Jurisdiction	Inventory	Status	Action Required
EU (REACH)	EC / ECHA	Not Listed / Pre-Registration	Likely requires Article 18 (Intermediate) registration if >1 tpa. <a href="#">[1]</a> <a href="#">[2]</a>
USA	TSCA	Inactive / Research Exemption	Verify "Active" status if importing for commercial non-R&D use. <a href="#">[1]</a> <a href="#">[2]</a> Likely requires PMN or LVE if not on inventory.
China	IECSC	Not Listed	Requires New Chemical Substance Notification (Order No. <a href="#">[1]</a> <a href="#">[2]</a> 12) if >1 tpa.
Canada	DSL/NDSL	Not Listed	Requires New Substances Notification (NSN). <a href="#">[1]</a> <a href="#">[2]</a>

## REACH Registration Strategy: The Intermediate Route

For **2-Methoxy-3,4-dimethylpyridine**, the most strategic regulatory pathway is Article 18: Transported Isolated Intermediate (TII).[\[1\]](#)[\[2\]](#) This pathway significantly reduces data requirements (and costs) compared to a full Article 10 registration, provided Strictly Controlled Conditions (SCC) are met.

### Strategic Decision Tree

The following diagram illustrates the logic flow for determining the registration type.

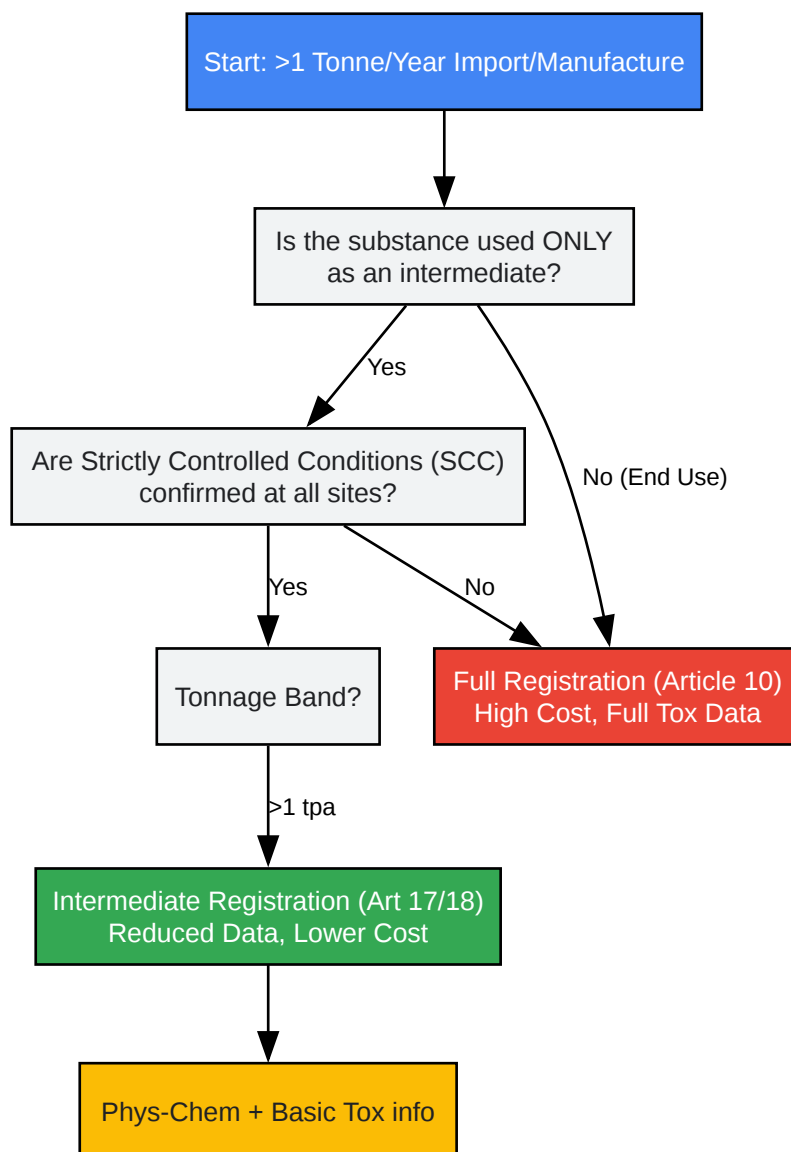


Figure 1: REACH Registration Decision Tree for Pyridine Intermediates.

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## Protocol: Establishing Strictly Controlled Conditions (SCC)

To qualify for the Article 18 exemption, you must document the following "Rigorous Containment" measures. This is a self-validating system; if any step fails, the exemption is void. [\[1\]](#)[\[2\]](#)

- Engineering Controls:

- Closed System: Synthesis and transfer must occur in closed reactors (e.g., glass-lined reactors with closed transfer lines).[1][2]
- Ventilation: Local Exhaust Ventilation (LEV) with scrubbers for pyridine vapors.
- Procedural Controls:
  - Sampling: Use of closed-loop sampling systems (e.g., Dopak samplers) to prevent exposure during QC.[1][2]
  - Waste: Incineration of waste streams containing the pyridine intermediate.
- Documentation:
  - Maintain a "Confirmation of SCC" letter from all downstream users (customers) verifying they also handle the substance under SCC.

## Technical Protocol: Substance Identity & Analysis

For REACH, you must prove the substance is mono-constituent (>80% purity) and identify impurities >1%.[2]

## Synthesis Pathway (Context for Impurity Profiling)

Understanding the synthesis allows for predictive impurity profiling.

- Precursor: 3,4-Lutidine (3,4-Dimethylpyridine).[1][2][5]
- Step 1: Oxidation to N-oxide.[1][2][7]
- Step 2: Chlorination/Rearrangement to 2-Chloro-3,4-dimethylpyridine.[1][2]
- Step 3: Methoxylation (Nucleophilic substitution with NaOMe).

Likely Impurities:

- Unreacted Precursor: 2-Chloro-3,4-dimethylpyridine (Genotoxic alert: Alkyl chloride).
- Isomer: 2-Methoxy-4,5-dimethylpyridine (if rearrangement occurs).[2]

- Solvent: Methanol, Toluene.[8]

## Analytical Method: HPLC Purity & Identification

Objective: Quantify **2-Methoxy-3,4-dimethylpyridine** and segregate it from the 2-chloro impurity.

Methodology:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5 $\mu$ m).
- Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to protonate the pyridine nitrogen, improving peak shape).
- Mobile Phase B: Acetonitrile.[9]
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 260 nm (Pyridine characteristic absorption).
- Flow Rate: 1.0 mL/min.[2]

Validation Criteria (Self-Validating):

- Resolution (Rs): > 2.0 between the main peak and the 2-chloro impurity.[1][2]
- Tailing Factor: < 1.5 (Critical for basic pyridines; ensures no secondary interactions with silanols).

## Structural Elucidation (NMR)

To confirm the 3,4-dimethyl substitution pattern vs. the 3,5-dimethyl isomer:

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):
  - Look for two distinct methyl singlets (approx 2.1 - 2.3 ppm).[1]
  - Aromatic Region: Two doublets (or doublets of doublets) for the C5 and C6 protons.

- 3,4-dimethyl pattern:[2][5][7][10] Protons at C5 and C6 are vicinal (coupling constant J ~5-8 Hz).[1][2]
- 3,5-dimethyl pattern:[1][4][5][6][8][9] Protons at C2 and C6 (or C4 and C6) would be isolated or meta-coupled (J ~1-2 Hz), showing singlets or broad singlets.[1][2]
- Methoxy: Strong singlet at ~3.9 ppm.

## Compliance Workflow Visualization

The following workflow details the step-by-step process from synthesis to regulatory submission.

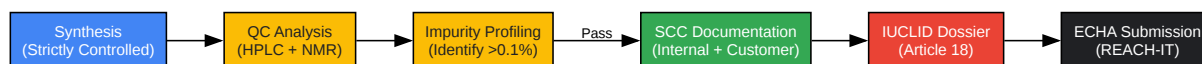


Figure 2: Technical-to-Regulatory Compliance Workflow.

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